molecular formula C36H48N2O10 B1195118 Lycaconitine

Lycaconitine

Cat. No. B1195118
M. Wt: 668.8 g/mol
InChI Key: KFXVNXQXPRPLQA-CPIHIRBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lycaconitine is a diterpenoid.

Scientific Research Applications

Scientific Research Applications of Lycanocitine

  • Quality Control in Traditional Medicine : Lycii Fructus, a drug used in Traditional Chinese Medicine, varies in chemical composition based on the region of collection. A study developed a method using 1H NMR for quality control of Lycii Fructus, which could be relevant for lycanocitine as a component of such traditional medicines (Hsieh et al., 2018).

  • Anticancer Potential : Research indicates that lycorine is active against various cancers both in vivo and in vitro, including drug-resistant cancer cells. This review summarized the therapeutic effects and mechanisms of lycorine in anticancer activity (Roy et al., 2018).

  • Apoptosis Induction in Cancer Cells : A study found that lycorine induces apoptosis in non-small cell lung carcinoma A549 cells by affecting the AMPK-mTOR-S6K signaling pathway. It suggests a potential for lycorine in cancer treatment (Zeng et al., 2017).

  • Role in Nephroprotection : Lycopene (LYC) has been found to exhibit nephroprotective properties, potentially relevant for compounds like lycorine. A study showed LYC's effect against atrazine-induced nephrotoxicity in mice, highlighting a possible therapeutic application (Lin et al., 2018).

  • Pharmacological Foundations in Traditional Uses : A comprehensive review of the genus Lycium, which includes lycorine-containing species, provides an integrated understanding of its use as food and medicine. This highlights the potential of Lycium species, including their pharmacological properties (Yao et al., 2018).

  • Biotransformation Pathway Studies : Metabolic studies of galantamine and lycorine, both Amaryllidaceae alkaloids, were conducted using electrochemical simulation and animal models. These studies provide insights into the metabolic pathways of compounds like lycorine (Jahn et al., 2012).

  • Osteosarcoma Treatment Potential : Lycorine has been shown to induce apoptosis and G1 phase arrest in osteosarcoma cells, suggesting its potential as a therapeutic agent for this type of cancer (Ning et al., 2020).

properties

Molecular Formula

C36H48N2O10

Molecular Weight

668.8 g/mol

IUPAC Name

[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate

InChI

InChI=1S/C36H48N2O10/c1-6-37-17-33(18-48-31(41)19-9-7-8-10-22(19)38-25(39)11-12-26(38)40)14-13-24(45-3)35-21-15-20-23(44-2)16-34(42,27(21)28(20)46-4)36(43,32(35)37)30(47-5)29(33)35/h7-10,20-21,23-24,27-30,32,42-43H,6,11-18H2,1-5H3/t20-,21-,23+,24+,27-,28+,29-,30+,32?,33+,34-,35+,36-/m1/s1

InChI Key

KFXVNXQXPRPLQA-CPIHIRBUSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CCC8=O

SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CCC8=O

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CCC8=O

synonyms

lycaconitine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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